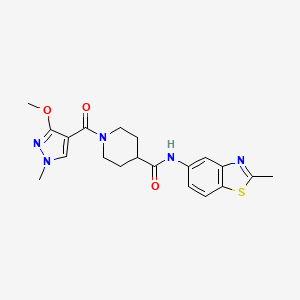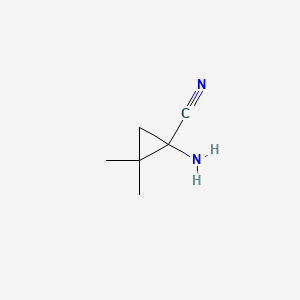![molecular formula C10H10N4O2 B2685104 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile CAS No. 1187560-14-0](/img/structure/B2685104.png)
5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
Research on similar pyrazole derivatives, such as the study of the crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile by Fathima et al. (2014), provides insights into the structural aspects that may influence the chemical and physical properties of related compounds. The analysis of crystal structure through intermolecular interactions highlights the potential for designing compounds with desired characteristics for scientific applications (Fathima, N., Khazi, M. I., Khazi, I. M., & Begum, N., 2014).
Heterocyclic Chemistry and Biological Activity
The versatility of pyrazole derivatives in the synthesis of heterocycles possessing biological activity was demonstrated by Černuchová et al. (2005). Their work on the utilization of trifunctional reagents for the introduction of a three-carbon moiety to amine-substrates leading to substituted pyrazoles and fused pyrimidines shows the compound's role in developing biologically active molecules (Černuchová, P., Vo‐Thanh, G., Milata, V., Loupy, A., Jantová, S., & Theiszová, M., 2005).
Photoredox Catalysis in Synthesis
Sagir et al. (2017) explored the synthesis of pyrazole derivatives via radical ions using visible-light-photoredox catalysis. This green chemistry approach underlines the potential for eco-friendly and efficient synthesis methods of complex molecules, including pyrazole derivatives, which could have wide-ranging applications in medicinal and material sciences (Sagir, H., Rai, P., Ibad, A., Ibad, F., & Siddiqui, I., 2017).
Antiviral Activity
The anti-HSV-1 evaluation of pyrazoles and fused pyrazolopyrimidines by Rashad et al. (2009) illustrates the potential therapeutic applications of pyrazole derivatives. By using a precursor to synthesize novel compounds, this research contributes to the understanding of how modifications in the pyrazole structure can lead to significant biological activities (Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Fathalla, N., & Abdel-Megeid, F. M. E., 2009).
Anticancer Scaffolds
The work by Nimbalkar et al. (2017) on the synthesis of dihydropyrano[2,3-c]pyrazoles as potential anticancer scaffolds highlights the compound's role in the development of new anticancer agents. By employing a multi-component synthesis approach, this research showcases the compound's versatility in generating biologically active molecules with promising anticancer activity (Nimbalkar, U. D., Seijas, J., Vázquez-Tato, M., Damale, M. G., Sangshetti, J., & Nikalje, A. P., 2017).
Propriétés
IUPAC Name |
5-[(E)-1-(2-oxooxolan-3-yl)ethylideneamino]-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6(8-2-3-16-10(8)15)13-9-7(4-11)5-12-14-9/h5,8H,2-3H2,1H3,(H,12,14)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHZHWSSSSMJO-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(C=NN1)C#N)C2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=C(C=NN1)C#N)/C2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B2685021.png)

![N-(2,4-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2685029.png)
![N-[(4-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2685030.png)

![3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2685032.png)




![2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2685040.png)
![5-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2685041.png)

![tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate](/img/structure/B2685044.png)
